molecular formula C10H17N7O5 B000022 [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate CAS No. 64296-20-4

[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

Cat. No. B000022
CAS RN: 64296-20-4
M. Wt: 315.29 g/mol
InChI Key: PPEKGEBBBBNZKS-HGRQIUPRSA-N
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Description

The compound “[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate” is also known as Saxitoxin dihydrochloride . It is an organic heterotricyclic compound and has a role as a marine metabolite .


Molecular Structure Analysis

The molecular formula of this compound is C10H17N7O5 . The compound has a complex structure with multiple functional groups, including amino, hydroxy, imino, and carbamate groups .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 315.29 g/mol . It has a complexity of 498 and a topological polar surface area of 185 Ų . The compound has 7 hydrogen bond donors and 8 hydrogen bond acceptors .

Scientific Research Applications

Antitumor Agent Development

A significant application of compounds related to [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate is in the development of antitumor agents. For instance, a compound synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has shown promise in inhibiting tumor cell growth. Its design involved the synthesis of a pyrrolo[2,3-d]pyrimidine ring, demonstrating effectiveness against various tumor cell lines in vitro (Gangjee et al., 2000).

Synthesis of Novel Heterocycles

Another application lies in the synthesis of new heterocyclic compounds. A study described the synthesis of 5,6,7,8-tetrahydropyrido[2,1-b]purin-10-one, which involves a related compound. This area of research is essential for developing new chemical entities with potential pharmaceutical applications (Kuroda & Suzuki, 1993).

Exploration of Chemical Properties

In addition to pharmaceutical applications, these compounds are used to explore chemical properties and reactions. For example, research into the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile helped understand the properties of related pyrrolo-pyrimidine compounds (Petrova et al., 2023).

Antimicrobial and Antiprotozoal Activity

Some derivatives of these compounds have shown antimicrobial and antiprotozoal activities. A study on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar in structure, revealed variations in their biological activities. This suggests potential applications in developing new antimicrobial and antiprotozoal drugs (Roggen et al., 2011).

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,19-20H,1-3,12H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWULCNJOJRQBM-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6yrl8bwd9H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Reactant of Route 2
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Reactant of Route 3
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Reactant of Route 4
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Reactant of Route 5
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Reactant of Route 6
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

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